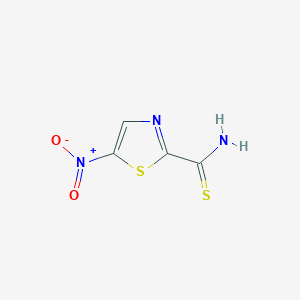
5-Nitro-1,3-thiazole-2-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-1,3-thiazole-2-carbothioamide is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications. The presence of the nitro group and the thiazole ring contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,3-thiazole-2-carbothioamide typically involves the reaction of 5-nitro-1,3-thiazole with thiourea under specific conditions. One common method includes the following steps:
Starting Materials: 5-nitro-1,3-thiazole and thiourea.
Reaction Conditions: The reaction is carried out in a suitable solvent such as ethanol or methanol, often under reflux conditions.
Procedure: The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.
Isolation: The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
5-Nitro-1,3-thiazole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 5-amino-1,3-thiazole-2-carbothioamide.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
5-Nitro-1,3-thiazole-2-carbothioamide is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Employed in the development of agrochemicals and dyes.
作用機序
The mechanism of action of 5-Nitro-1,3-thiazole-2-carbothioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
- 5-Nitro-1,3-thiazole-2-carboxamide
- 5-Nitro-1,3-thiazole-2-carbonitrile
- 5-Nitro-1,3-thiazole-2-carboxylic acid
Uniqueness
5-Nitro-1,3-thiazole-2-carbothioamide is unique due to its specific combination of the nitro group and the thiazole ring, which imparts distinct chemical reactivity and biological activity
特性
CAS番号 |
36557-37-6 |
|---|---|
分子式 |
C4H3N3O2S2 |
分子量 |
189.2 g/mol |
IUPAC名 |
5-nitro-1,3-thiazole-2-carbothioamide |
InChI |
InChI=1S/C4H3N3O2S2/c5-3(10)4-6-1-2(11-4)7(8)9/h1H,(H2,5,10) |
InChIキー |
VESSLLZYBASIFT-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=N1)C(=S)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


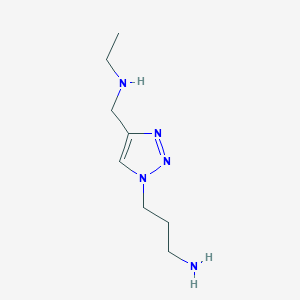
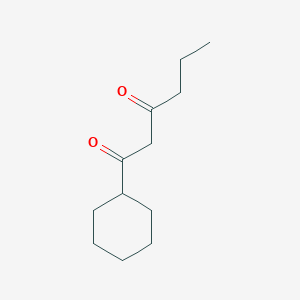

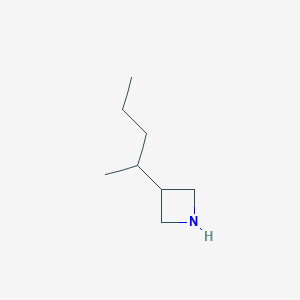
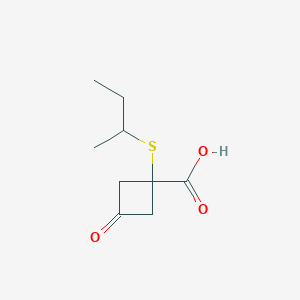

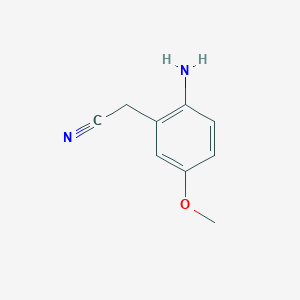

![2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13632335.png)

![6-methoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13632340.png)
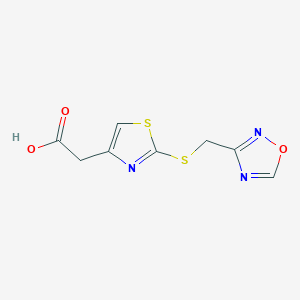
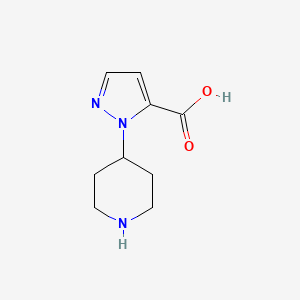
![(2r)-1-[(2r)-2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13632355.png)
